molecular formula C18H15NO5 B2976043 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203216-59-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No. B2976043
CAS RN: 1203216-59-4
M. Wt: 325.32
InChI Key: AHXNFSRTJONHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BDDOA and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of BDDOA is not fully understood, but it has been suggested that it may act by modulating the activity of certain enzymes or receptors in the body. One study reported that BDDOA inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BDDOA has been shown to have various biochemical and physiological effects in scientific research studies. One study reported that BDDOA decreased the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cellular damage. Another study reported that BDDOA increased the levels of certain neurotransmitters in the brain, which can have positive effects on mood and cognitive function.

Advantages and Limitations for Lab Experiments

BDDOA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on BDDOA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs that target similar pathways. Additionally, it would be interesting to explore the effects of BDDOA on other physiological systems, such as the immune system or cardiovascular system.

Synthesis Methods

The synthesis of BDDOA has been reported in scientific literature. One study described the synthesis of BDDOA using a two-step reaction process involving the reaction of 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid with benzo[d][1,3]dioxole-5-carbonyl chloride in the presence of a base, followed by the addition of an amine to form the final product.

Scientific Research Applications

BDDOA has been studied for its potential therapeutic applications in various scientific research studies. One study reported that BDDOA showed anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study reported that BDDOA had neuroprotective effects and could potentially be used for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c20-15-5-2-11-1-4-13(8-14(11)15)22-9-18(21)19-12-3-6-16-17(7-12)24-10-23-16/h1,3-4,6-8H,2,5,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXNFSRTJONHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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